molecular formula C18H20N2S.ClH<br>C18H21ClN2S B142503 Methdilazine hydrochloride CAS No. 1229-35-2

Methdilazine hydrochloride

Cat. No.: B142503
CAS No.: 1229-35-2
M. Wt: 332.9 g/mol
InChI Key: IEISBKIVLDXSMZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methdilazine hydrochloride primarily targets the Histamine H1 receptor . This receptor plays a crucial role in allergic reactions, where it mediates the effects of histamine, a compound released by cells in response to injury and in allergic and inflammatory reactions .

Mode of Action

This compound acts as a histamine H1 antagonist . It competes with histamine for the normal H1-receptor sites on effector cells of the gastrointestinal tract, blood vessels, and respiratory tract . By binding to the histamine H1 receptor, it blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine .

Biochemical Pathways

In allergic reactions, an allergen interacts with and cross-links surface IgE antibodies on mast cells and basophils. Once the mast cell-antibody-antigen complex is formed, a complex series of events occurs that eventually leads to cell-degranulation and the release of histamine (and other chemical mediators) from the mast cell or basophil . Histamine, acting on H1-receptors, produces pruritis, vasodilatation, hypotension, flushing, headache, tachycardia, and bronchoconstriction . Histamine also increases vascular permeability and potentiates pain .

Pharmacokinetics

This compound is well absorbed in the digestive tract .

Result of Action

The binding of this compound to the histamine H1 receptor blocks the action of endogenous histamine, leading to temporary relief of the negative symptoms brought on by histamine . It provides effective, temporary relief of sneezing, watery and itchy eyes, and runny nose due to hay fever and other upper respiratory allergies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methdilazine hydrochloride can be synthesized through a series of chemical reactions involving phenothiazine and pyrrolidine derivatives. The synthesis involves the reaction of 10H-phenothiazine with 1-methyl-3-pyrrolidinylmethyl chloride under specific conditions to form methdilazine, which is then converted to its hydrochloride salt .

Industrial Production Methods

In industrial settings, this compound is produced by reacting phenothiazine with 1-methyl-3-pyrrolidinylmethyl chloride in the presence of a suitable solvent and catalyst. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methdilazine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its synthesis and modification for different applications .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used for different therapeutic and industrial applications .

Scientific Research Applications

Methdilazine hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific binding affinity for histamine H1 receptors and its effectiveness in relieving pruritic skin disorders. Its combination of antihistaminic and anticholinergic properties makes it particularly useful in treating allergic reactions and related symptoms .

Properties

IUPAC Name

10-[(1-methylpyrrolidin-3-yl)methyl]phenothiazine;hydrochloride
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InChI

InChI=1S/C18H20N2S.ClH/c1-19-11-10-14(12-19)13-20-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)20;/h2-9,14H,10-13H2,1H3;1H
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InChI Key

IEISBKIVLDXSMZ-UHFFFAOYSA-N
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Canonical SMILES

CN1CCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42.Cl
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Molecular Formula

C18H20N2S.ClH, C18H21ClN2S
Record name METHDILAZINE HYDROCHLORIDE
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Related CAS

1982-37-2 (Parent)
Record name Methdilazine hydrochloride [USP]
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DSSTOX Substance ID

DTXSID3025548
Record name Methdilazine hydrochloride
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Molecular Weight

332.9 g/mol
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Physical Description

Methdilazine hydrochloride is a white microcrystalline powder with a slight odor. pH (1% aqueous solution) 4.8-6. (NTP, 1992)
Record name METHDILAZINE HYDROCHLORIDE
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Solubility

50 to 100 mg/mL at 63 °F (NTP, 1992), 1 G IN 2 ML WATER, 2 ML ALC, 6 ML CHLOROFORM, MORE THAN 10,000 ML ETHER
Record name METHDILAZINE HYDROCHLORIDE
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Mechanism of Action

Antihistamines used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. They thereby prevent, but do not reverse, responses mediated by histamine alone. Antihistamines antagonize, in varying degrees, most of the pharmacological effects of histamine, including urticaria and pruritus. In addition, the anticholinergic actions of most antihistamines provide a drying effect on the nasal and oral mucosa. /Antihistamines, phenothiazine-derivative/, H1 antagonists inhibit most responses of smooth muscle to histamine. Antagonism of the constrictor action of histamine on respiratory smooth muscle is easily shown in vivo and in vitro. /Histamine Antagonists: H1 Antagonists/, H1 antagonists strongly block the action of histamine that results in increased permeability and formation of edema and wheal. /Histamine Antagonists: H1 Antagonists/, Within the vascular tree, the H1 antagonists inhibit both the vasoconstrictor effects of histamine and, to a degree, the more rapid vasodilator effects that are mediated by H1 receptors on endothelial cells. Residual vasodilatation reflects the involvement of H2 receptors on smooth muscle and can be suppressed only by the concurrent administration of an H2 antagonist. Effects of the histamine antagonists on histamine-induced changes in systemic blood pressure parallel these vascular effects. /Histamine Antagonists: H1 Antagonists/, Many of the H1 antagonists tend to inhibit responses to acetylcholine that are mediated by muscarinic receptors. These atropine-like actions are sufficiently prominent in some of the drugs to be manifest during clinical usage ... . /Histamine Antagonists: H1 Antagonists/
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Color/Form

LIGHT-TAN, CRYSTALLINE POWDER, CRYSTALS FROM ISOPROPYL ALCOHOL

CAS No.

1229-35-2
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Record name Methdilazine hydrochloride
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Melting Point

370 to 372 °F (NTP, 1992), 187.5-189 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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